molecular formula C9H10ClNO B14061850 1-(3-Aminophenyl)-2-chloropropan-1-one

1-(3-Aminophenyl)-2-chloropropan-1-one

Cat. No.: B14061850
M. Wt: 183.63 g/mol
InChI Key: IDNFSOONANLCML-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2-chloropropan-1-one is an organic compound that features a chlorinated propanone backbone with an aminophenyl substituent

Preparation Methods

The synthesis of 1-(3-Aminophenyl)-2-chloropropan-1-one typically involves the reaction of 3-aminophenyl derivatives with chlorinated propanone precursors. One common method involves the use of 3-aminophenylboronic acid and a chlorinated propanone under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(3-Aminophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated carbon, where nucleophiles like hydroxide ions or amines replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(3-Aminophenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the chloropropanone moiety can undergo further chemical modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-Aminophenyl)-2-chloropropan-1-one include:

    1-(3-Aminophenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine, which may exhibit different reactivity and biological activity.

    1-(3-Aminophenyl)-2-fluoropropan-1-one: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

    1-(3-Aminophenyl)-2-iodopropan-1-one: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(3-aminophenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H10ClNO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,11H2,1H3

InChI Key

IDNFSOONANLCML-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)N)Cl

Origin of Product

United States

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